

5-Bromo-2-methoxybenzenesulfonyl chloride

molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-Bromo-2-methoxybenzenesulfonyl chloride

Cat. No.: B1268023

[Get Quote](#)

An In-depth Technical Guide to **5-Bromo-2-methoxybenzenesulfonyl Chloride**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Bromo-2-methoxybenzenesulfonyl chloride**, a key reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds.

Chemical and Physical Properties

5-Bromo-2-methoxybenzenesulfonyl chloride is a white crystalline solid at room temperature.^[1] It is sensitive to moisture and heat.^{[1][2]} This compound serves as an important intermediate in various chemical reactions.

A summary of its key quantitative data is presented in the table below for easy reference.

Property	Value	Reference(s)
Molecular Weight	285.54 g/mol	[3]
Molecular Formula	C ₇ H ₆ BrClO ₃ S	[3][4]
CAS Number	23095-05-8	[1][3]
Melting Point	115-118 °C	[4][5]
Density	~1.7 g/cm ³	[4]
Purity	Typically ≥97%	[1]
Appearance	White to almost white solid/powder	[1][2]

Safety and Handling

5-Bromo-2-methoxybenzenesulfonyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[2][6] It may also be corrosive to metals.

Hazard Statements:

- H314: Causes severe skin burns and eye damage.[4][6]
- H290: May be corrosive to metals.

Precautionary Measures: Proper personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, must be worn when handling this chemical.[6] Work should be conducted in a well-ventilated area, and dust or mists should not be inhaled.[6] Store in a locked, corrosive-resistant container in a well-ventilated place.[2][6]

In case of exposure, immediate first aid is critical. For skin contact, remove contaminated clothing and rinse the skin with water.[2] For eye contact, rinse cautiously with water for several minutes.[2][6] If inhaled, move the person to fresh air.[2][6] If swallowed, rinse the mouth but do not induce vomiting.[2][6] In all cases of exposure, seek immediate medical attention.[2]

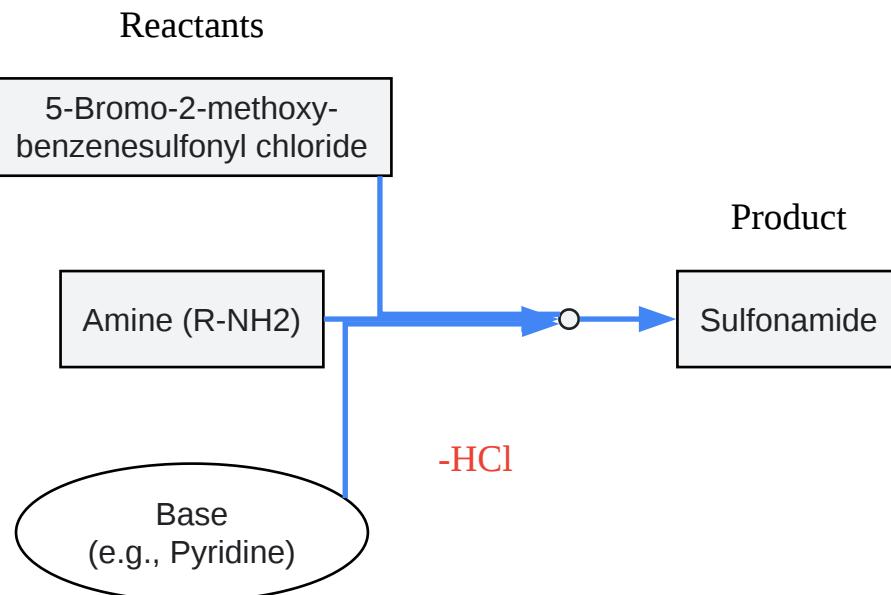
Applications in Organic Synthesis

5-Bromo-2-methoxybenzenesulfonyl chloride is a valuable reagent for introducing the 5-bromo-2-methoxyphenylsulfonyl group into molecules. This is particularly useful in the synthesis of sulfonamides, a class of compounds with a wide range of biological activities, making them important scaffolds in drug discovery.

Experimental Protocol: General Procedure for Sulfonamide Synthesis

The following is a general methodology for the synthesis of a sulfonamide using **5-Bromo-2-methoxybenzenesulfonyl chloride** and a primary or secondary amine. This protocol is adapted from general procedures for similar reactions.

Materials:


- **5-Bromo-2-methoxybenzenesulfonyl chloride**
- Primary or secondary amine
- Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
- A non-nucleophilic base (e.g., pyridine or triethylamine)
- Hydrochloric acid (e.g., 1M solution)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 equivalent) in anhydrous dichloromethane. Add the base (1.1-1.5 equivalents) to the solution and stir at room temperature.
- Addition of Sulfonyl Chloride: Slowly add a solution of **5-Bromo-2-methoxybenzenesulfonyl chloride** (1.0-1.1 equivalents) in anhydrous dichloromethane to the stirring amine solution. The addition is typically performed at 0 °C to control the exothermic reaction.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours (typically 2-16 hours) until the reaction is complete, as monitored by an appropriate technique such as Thin Layer Chromatography (TLC).
- Workup: Quench the reaction by adding 1M hydrochloric acid. Transfer the mixture to a separatory funnel and separate the organic layer.
- Washing: Wash the organic layer sequentially with 1M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by recrystallization or column chromatography on silica gel to yield the desired sulfonamide.

Visualization of a Representative Reaction

The following diagram illustrates the general reaction pathway for the synthesis of a sulfonamide from **5-Bromo-2-methoxybenzenesulfonyl chloride** and an amine.

[Click to download full resolution via product page](#)

Caption: General reaction scheme for sulfonamide synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. labproinc.com [labproinc.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. scbt.com [scbt.com]
- 4. echemi.com [echemi.com]
- 5. chembk.com [chembk.com]
- 6. echemi.com [echemi.com]
- To cite this document: BenchChem. [5-Bromo-2-methoxybenzenesulfonyl chloride molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1268023#5-bromo-2-methoxybenzenesulfonyl-chloride-molecular-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com